molecular formula C15H17NO2S B1407499 (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene CAS No. 35985-98-9

(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene

Cat. No. B1407499
CAS RN: 35985-98-9
M. Wt: 275.4 g/mol
InChI Key: KJGDBZDLANAJKW-UONOGXRCSA-N
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Description

The compound “(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene” is a chemical molecule that contains a total of 36 atoms . These include 17 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of “this compound” involves a complex process. The molecule contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, and 1 sulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, and 1 sulfonamide .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex due to the molecule’s structure. It contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, and 1 sulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. It contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, and 1 sulfonamide .

Scientific Research Applications

  • Synthesis and Allylic Bromination : The synthesis of a related compound, 9-oxabicyclo[3.3.1]nona-2, 6-diene, has been achieved from cycloocta-1,5-diene in two steps with an overall yield of 88%. This synthesis was followed by successful allylic bromination reactions, yielding dibromo and tribromo derivatives. These compounds feature two allylic bromine substituents, with an additional vinylic bromine atom present in the tribromo derivative (Bassioni et al., 2005).

  • Optically Active Synthesis : The synthesis of optically active 9-oxabicyclo[3.3.1]nona-2,6-diene, which can be considered a cycloocta-1,5-diene equivalent, and its corresponding tetrol has been achieved. This synthesis is noted for its high enantio- and diastereoselectivity, starting from optically active 5-cyclooctene-1,2-diol prepared via an enzymatic procedure (Takahashi et al., 2000).

  • Enantioselective Synthesis : An enantioselective synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid with an embedded Morphan motif has been described. This synthesis involves a stereoselective domino Michael–Dieckman process leading to a trisubstituted cyclohexane derivative with three adjacent stereocenters. This novel amino acid offers versatility for generating molecular complexity (Garrido et al., 2013).

  • Synthesis and Enantiomer Separation : The synthesis and enantiomer separation of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a potentially useful chiral building block, has been accomplished. The absolute configuration of the diones was determined by comparison of experimental and simulated circular dichroism spectra. This study emphasizes the importance of stereochemistry in the synthesis of complex organic molecules (Bieliu̅nas et al., 2013).

  • Cobalt(I)-Catalyzed Cycloaddition : Cobalt(I)-catalyzed cycloaddition has been used for the synthesis of heterofunctional 9-azabicyclo[4.2.1]nonadi(tri)enes containing a cholesterol fragment. This method introduces a novel way to synthesize complex bicyclic structures (Kadikova et al., 2021).

Mechanism of Action

Target of Action

The primary targets of (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of (1R,5R)-9-Tosyl-9-azabicyclo[33It’s known that similar compounds can undergo various chemical reactions, such as allylic bromination . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been shown to participate in various chemical reactions, suggesting that they may influence a range of biochemical pathways .

Pharmacokinetics

For instance, its bicyclic structure could potentially influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been shown to undergo various chemical reactions, which could potentially lead to a range of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

(1R,5R)-9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDBZDLANAJKW-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3CC=C[C@H]2CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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